Hydroxyflutamide

概要

準備方法

合成経路と反応条件

ヒドロキシフルタミドは、フルタミドからの水酸化反応によって合成されます反応は通常、水酸化が分子の所望の位置で起こるように、特定の触媒と条件を必要とします .

工業生産方法

ヒドロキシフルタミドの工業生産には、収率と純度を最大化する最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには、未粉砕のフルタミドAPIと薬学的に許容される希釈剤を混合し、特定の表面積が達成されるまで混合物を粉砕することが含まれます .

化学反応の分析

反応の種類

ヒドロキシフルタミドは、次のような様々な化学反応を起こします。

酸化: ヒドロキシル基は酸化されて異なる誘導体を形成することができます。

還元: 還元反応は、分子中に存在するニトロ基を変換することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(過マンガン酸カリウムなど)、還元剤(水素化ホウ素ナトリウムなど)、様々な求核剤などがあります .

主な生成物

これらの反応によって形成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はケトンまたはカルボン酸の形成につながる可能性があり、一方還元はアミンの形成につながる可能性があります .

科学研究の応用

ヒドロキシフルタミドは、幅広い科学研究の用途があります。

化学: 抗アンドロゲン活性と受容体結合を研究するためのモデル化合物として使用されています。

生物学: 細胞プロセスと遺伝子発現への影響について調査されています。

医学: 主にアンドロゲン受容体を阻害することによって前立腺癌の治療に使用されています。

科学的研究の応用

Prostate Cancer Treatment

Hydroxyflutamide is currently in phase II clinical trials for prostate cancer treatment. Studies have shown that it effectively reduces prostate-specific antigen (PSA) levels and tumor volume in patients undergoing therapy. For instance, a study involving intraprostatic injections of this compound demonstrated significant reductions in PSA levels and prostate volume over a treatment period .

Table 1: Summary of Clinical Trials Involving this compound

| Study ID | Patient Count | Treatment Type | Results |

|---|---|---|---|

| LPC-002 | 24 | Intraprostatic injection | 24.9% reduction in PSA levels |

| LPC-003 | 23 | Modified release formulation | 23% reduction in PSA after 8 weeks |

Pharmacological Insights

This compound's pharmacokinetics involve extensive first-pass metabolism primarily via cytochrome P450 enzymes, particularly CYP1A2 . The compound’s bioactivity has been assessed using next-generation risk assessment methodologies to evaluate safety and efficacy, highlighting its relevance in both therapeutic and toxicological contexts .

Emerging Research Directions

Recent studies have begun exploring alternative formulations and delivery methods for this compound:

- Intraprostatic Depot Formulations : These formulations aim to enhance drug localization within the prostate, potentially improving therapeutic outcomes while minimizing systemic side effects. Clinical trials have reported favorable safety profiles and antitumor effects with this method .

- Combination Therapies : this compound is being investigated in combination with other hormonal therapies or cytotoxic agents to overcome resistance mechanisms and enhance treatment efficacy .

Case Studies

Several case studies provide insights into this compound's effectiveness:

- A study involving patients with metastatic prostate cancer who discontinued flutamide showed significant decreases in PSA levels post-treatment withdrawal, suggesting a potential role for this compound in managing hormone-refractory cases .

- Another study evaluated the tolerability of an intraprostatic depot formulation over six months, reporting no significant hormone-related side effects and notable reductions in tumor markers .

作用機序

ヒドロキシフルタミドは、アンドロゲン受容体に結合することによってその作用を発揮し、テストステロンやジヒドロテストステロンなどのアンドロゲンの作用を阻害します。これにより、これらのホルモンが前立腺癌細胞の増殖を促進することがなくなります。 分子標的はアンドロゲン受容体(AR)とアンドロゲンシグナル伝達に関与する経路を含みます .

類似の化合物との比較

類似の化合物

フルタミド: ヒドロキシフルタミドの母体化合物であり、アンドロゲン受容体に対する親和性が低いです。

ビカルタミド: ヒドロキシフルタミドよりも結合親和性と効力が強い別のNSAAです。

ニルタミド: 構造と機能が似ていますが、薬物動態特性が異なります.

ユニークさ

ヒドロキシフルタミドは、特定の水酸化により、フルタミドと比較してアンドロゲン受容体に対する結合親和性が向上しているため、ユニークです。 これにより、より強力な抗アンドロゲンになります .

類似化合物との比較

Similar Compounds

Flutamide: The parent compound of hydroxyflutamide, with a lower affinity for the androgen receptor.

Bicalutamide: Another NSAA with a higher binding affinity and potency compared to this compound.

Nilutamide: Similar in structure and function but with different pharmacokinetic properties.

Uniqueness

This compound is unique due to its specific hydroxylation, which enhances its binding affinity to the androgen receptor compared to flutamide. This makes it a more potent antiandrogen .

生物活性

Hydroxyflutamide (HF) is a potent anti-androgenic compound derived from flutamide, primarily used in the treatment of prostate cancer. Its biological activity is characterized by its interaction with androgen receptors (AR), influencing cellular pathways that regulate growth and apoptosis in cancer cells. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on cancer cell lines, and implications for therapeutic strategies.

This compound acts as a selective antagonist of the androgen receptor, inhibiting the action of androgens like testosterone and dihydrotestosterone. The compound binds to the AR, preventing its activation and subsequent transcription of genes that promote cell proliferation.

- Androgen Receptor Interaction : HF has been shown to induce DNA damage in prostate cancer cells through AR-mediated pathways. This effect is particularly significant as it radiosensitizes these cells, enhancing the efficacy of radiation therapy while simultaneously preventing pro-growth signaling pathways .

- Metabolic Pathways : The metabolism of flutamide to this compound occurs predominantly in the liver via cytochrome P450 enzymes. This metabolic conversion is crucial as HF exhibits greater anti-androgenic activity than its parent compound, flutamide .

- Cellular Effects : Studies indicate that HF can modulate various signaling pathways, including Akt signaling, which is involved in cell survival and apoptosis. By downregulating survival signals through Akt inhibition, HF promotes apoptotic processes in resistant cancer cell lines .

In Vitro Studies

Numerous studies have explored the effects of this compound on various prostate cancer cell lines:

- LNCaP Cells : Research has demonstrated that HF significantly inhibits the viability of LNCaP cells, a common prostate cancer model. It induces apoptosis through intrinsic mitochondrial pathways and activates caspases 3 and 7, leading to programmed cell death .

- Chemoresistant Cell Lines : In chemoresistant prostate cancer models, HF has been shown to influence metabolic adaptations that allow cells to survive under anti-androgen treatment conditions. This includes upregulation of histone deacetylases like Sirt1, which are associated with stem cell-like properties and drug resistance .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Clinical Efficacy : In patients with advanced prostate cancer, this compound has been employed as part of combined androgen blockade therapy. Its use has been associated with improved survival rates compared to monotherapy with other anti-androgens.

- Adverse Effects : While effective, this compound can lead to adverse effects such as liver toxicity and gastrointestinal disturbances. Monitoring liver function during treatment is essential due to these risks.

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to flutamide:

| Compound | Mechanism of Action | Biological Activity | Clinical Application |

|---|---|---|---|

| Flutamide | Non-steroidal anti-androgen | Moderate AR antagonism | Prostate cancer treatment |

| This compound | Potent AR antagonist | Stronger anti-androgenic effects; induces apoptosis | Combined androgen blockade therapy |

特性

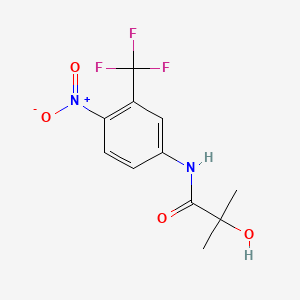

IUPAC Name |

2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O4/c1-10(2,18)9(17)15-6-3-4-8(16(19)20)7(5-6)11(12,13)14/h3-5,18H,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQLFJODEKMJEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8033562 | |

| Record name | Hydroxyflutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52806-53-8 | |

| Record name | Hydroxyflutamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52806-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyflutamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052806538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyflutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8033562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyflutamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYFLUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31D90UKP5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。